molecular formula C11H13N3O2 B12772725 1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide CAS No. 85475-50-9

1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide

Katalognummer: B12772725
CAS-Nummer: 85475-50-9
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: JQTOKHDZSPXYLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide is a complex organic compound belonging to the class of isoindole derivatives. Isoindoles are heterocyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and an ethanimidamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an appropriate aniline derivative with a suitable aldehyde or ketone can lead to the formation of the isoindole ring system. Subsequent functionalization steps, such as hydroxylation and methylation, are carried out to introduce the hydroxy and methyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Wissenschaftliche Forschungsanwendungen

1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the isoindole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Lenalidomide: A similar compound with an isoindole ring system, used as an immunomodulatory agent.

    Thalidomide: Another isoindole derivative with significant medicinal applications.

Uniqueness

1,3-Dihydro-N-hydroxy-alpha-methyl-1-oxo-2H-isoindole-2-ethanimidamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its hydroxy and methyl groups, along with the ethanimidamide moiety, differentiate it from other isoindole derivatives .

Eigenschaften

CAS-Nummer

85475-50-9

Molekularformel

C11H13N3O2

Molekulargewicht

219.24 g/mol

IUPAC-Name

N'-hydroxy-2-(3-oxo-1H-isoindol-2-yl)propanimidamide

InChI

InChI=1S/C11H13N3O2/c1-7(10(12)13-16)14-6-8-4-2-3-5-9(8)11(14)15/h2-5,7,16H,6H2,1H3,(H2,12,13)

InChI-Schlüssel

JQTOKHDZSPXYLO-UHFFFAOYSA-N

Isomerische SMILES

CC(/C(=N/O)/N)N1CC2=CC=CC=C2C1=O

Kanonische SMILES

CC(C(=NO)N)N1CC2=CC=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.